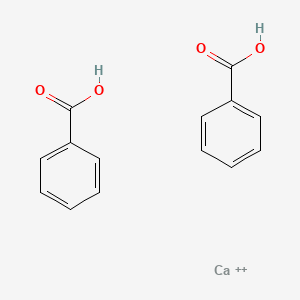

Calcium bis(benzoic acid)

Description

BenchChem offers high-quality Calcium bis(benzoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(benzoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12CaO4+2 |

|---|---|

Molecular Weight |

284.32 g/mol |

IUPAC Name |

calcium;benzoic acid |

InChI |

InChI=1S/2C7H6O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2 |

InChI Key |

NSQPPSOSXWOZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Calcium bis(Benzoic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid. It is a compound of significant interest across various scientific disciplines, including food science, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the core chemical properties of calcium bis(benzoic acid), with a focus on its structure, spectroscopic characteristics, thermal behavior, and antimicrobial mechanism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Chemical and Physical Properties

Calcium bis(benzoic acid) is a white crystalline powder.[1] It exists in anhydrous and hydrated forms, with the trihydrate being a common variant.[2] The compound is sparingly soluble in cold water and more soluble in hot water.[1]

Table 1: General Chemical and Physical Properties of Calcium bis(Benzoic Acid)

| Property | Value | Reference(s) |

| Chemical Formula | Anhydrous: C₁₄H₁₀CaO₄ Trihydrate: C₁₄H₁₀CaO₄·3H₂O | [2] |

| Molecular Weight | Anhydrous: 282.31 g/mol Trihydrate: 336.36 g/mol | [2] |

| Appearance | White or colorless crystals, or white powder | [1][2] |

| Solubility in Water | 2.32 g/100 mL (0 °C) 2.72 g/100 mL (20 °C) 8.7 g/100 mL (100 °C) | [1] |

| Relative Density | 1.44 | [1] |

Synthesis

A common method for the synthesis of calcium bis(benzoic acid) involves the neutralization reaction between benzoic acid and calcium hydroxide.[3]

Experimental Protocol: Low-Temperature Synthesis

A low-temperature synthesis method for calcium bis(benzoic acid) can be carried out as follows:

-

Reactants:

-

Industrial-grade benzoic acid (65-85 kg)

-

Calcium hydroxide (28-32 kg)

-

Catalysts (e.g., triethanolamine stearate, ethylene bis-stearamide, ethylene bis-lauramide) (1-3 kg)

-

Water (300-500 kg)

-

-

Procedure:

-

The reactants are added to a reaction kettle and heated to 60-90°C with continuous stirring.

-

The reaction is allowed to proceed for 2-4 hours.

-

An isolating agent (5-15 kg) is added, and the mixture is stirred for an additional 30 minutes.

-

The resulting product is filtered and dried.[3]

-

This method is reported to have an average product yield of 99.5%.[1]

Structural and Spectroscopic Properties

Crystal Structure

Calcium bis(benzoic acid) trihydrate possesses a lamellar structure characterized by alternating organic and inorganic layers. X-ray powder diffraction studies have revealed a monoclinic crystal system with an interlayer spacing of 16.5 Å. This spacing is consistent with a structure where double layers of benzoate anions are positioned between planes of coordinated calcium and water molecules. The calcium ions in the trihydrate form are in a distorted tetrahedral coordination, bonding to two oxygen atoms from two different benzoate anions and two oxygen atoms from water molecules.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and quality control of calcium bis(benzoic acid).

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a metal carboxylate, such as calcium benzoate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻). These bands are typically observed in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[4] The positions of these bands can provide information about the coordination mode of the carboxylate group to the metal ion.[5][6]

Table 2: Expected FT-IR Absorption Bands for Calcium bis(Benzoic Acid)

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1585 | Aromatic C-C in-ring stretch |

| 1650 - 1540 | Asymmetric -COO⁻ stretch |

| 1500 - 1400 | Aromatic C-C in-ring stretch |

| 1450 - 1360 | Symmetric -COO⁻ stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

3.2.1.1. Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the calcium bis(benzoic acid) sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the resulting mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the organic structure of the benzoate moiety. Due to the ionic nature of the compound, deuterium oxide (D₂O) is a suitable solvent for NMR analysis.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for the Benzoate Moiety in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic Protons | 7.4 - 8.0 | Multiplet |

| ¹³C NMR | ||

| Carbonyl Carbon | ~170 - 180 | Singlet |

| Aromatic Carbons | ~128 - 135 | Multiple Signals |

Note: These are estimated chemical shifts based on benzoic acid and its derivatives. Actual chemical shifts may vary.[7][8]

3.2.2.1. Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of calcium bis(benzoic acid) in 0.6-0.7 mL of deuterium oxide (D₂O) in an NMR tube.

-

If necessary, gently warm the sample or use sonication to aid dissolution.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts are typically referenced to an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or an external standard.

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of calcium bis(benzoic acid). For the hydrated form, the TGA curve is expected to show distinct mass loss steps corresponding to dehydration followed by the decomposition of the anhydrous salt.[9][10]

Table 4: Expected Thermal Decomposition Stages of Calcium bis(Benzoic Acid) Trihydrate

| Temperature Range (°C) | Mass Loss Event | Products |

| ~100 - 200 | Dehydration | Anhydrous Calcium bis(benzoic acid) + 3H₂O |

| > 400 | Decomposition of Benzoate | Calcium Carbonate (CaCO₃) + other volatile products |

| > 600 | Decomposition of Carbonate | Calcium Oxide (CaO) + CO₂ |

Note: The specific temperatures can vary depending on the heating rate and atmosphere.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the calcium bis(benzoic acid) sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

-

Data Acquisition:

-

Place the sample pan in the TGA/DSC instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

-

Simultaneously record the mass loss (TGA) and heat flow (DSC) as a function of temperature.[11]

-

Antimicrobial Mechanism of Action

The primary application of calcium bis(benzoic acid) in various industries stems from its antimicrobial properties. The preservative action is not attributed to the benzoate ion itself, but rather to the undissociated benzoic acid molecule.[12]

In an acidic environment, a portion of the benzoate salt is converted to benzoic acid. Being lipophilic, the undissociated benzoic acid can readily pass through the cell membranes of microorganisms.[11] Once inside the cell, where the pH is typically near neutral, the benzoic acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and inhibits the action of key enzymes, ultimately leading to the inhibition of microbial growth.[12]

References

- 1. chembk.com [chembk.com]

- 2. fao.org [fao.org]

- 3. CN102050727A - Processing method for synthesizing calcium benzoate at low temperature - Google Patents [patents.google.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. thermalsupport.com [thermalsupport.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. taylorfrancis.com [taylorfrancis.com]

Synthesis of Calcium Bis(benzoic acid): A Laboratory Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium bis(benzoic acid), also known as calcium benzoate. It details the chemical principles, experimental protocols, and characterization methods for obtaining this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Calcium bis(benzoic acid) is the calcium salt of benzoic acid, with the chemical formula Ca(C₇H₅O₂)₂. It is a white crystalline solid that is sparingly soluble in cold water but more soluble in hot water.[1][2] This compound and its various hydrated forms, such as calcium benzoate trihydrate (Ca(C₇H₅O₂)₂·3H₂O), find applications as preservatives in the food and pharmaceutical industries due to their antimicrobial properties.[3] The synthesis of calcium bis(benzoic acid) is a straightforward acid-base reaction that can be readily performed in a laboratory setting.

Synthesis Methodology

The primary method for synthesizing calcium bis(benzoic acid) in the laboratory involves the reaction of benzoic acid, a weak acid, with a calcium-containing base, most commonly calcium hydroxide or calcium carbonate.

Reaction with Calcium Hydroxide

The reaction between benzoic acid and calcium hydroxide is a neutralization reaction that yields calcium bis(benzoic acid) and water. This method is often favored due to the clean nature of the reaction.

Chemical Equation: 2C₇H₆O₂ + Ca(OH)₂ → Ca(C₇H₅O₂)₂ + 2H₂O

Reaction with Calcium Carbonate

Alternatively, calcium carbonate can be used as the calcium source. This reaction produces calcium bis(benzoic acid), water, and carbon dioxide gas.

Chemical Equation: 2C₇H₆O₂ + CaCO₃ → Ca(C₇H₅O₂)₂ + H₂O + CO₂

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis and purification of calcium bis(benzoic acid) on a laboratory scale.

Synthesis via Calcium Hydroxide

This protocol is adapted from established industrial processes for a laboratory setting.[3][4][5]

Materials and Equipment:

-

Benzoic acid (C₇H₆O₂)

-

Calcium hydroxide (Ca(OH)₂)

-

Distilled water

-

Beakers and Erlenmeyer flasks

-

Stirring hot plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Oven

Procedure:

-

Dissolution of Benzoic Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of benzoic acid to 100 mL of distilled water.

-

Heating and Stirring: Gently heat the suspension to 80°C on a stirring hot plate while stirring continuously. Benzoic acid has low solubility in cold water, but its solubility increases significantly with temperature.

-

Addition of Calcium Hydroxide: Slowly add a stoichiometric amount of calcium hydroxide (approximately 3.03 g) to the hot benzoic acid suspension. The addition should be done in small portions to control the reaction.

-

Reaction: Maintain the reaction mixture at 80°C and continue stirring for 2-3 hours to ensure the reaction goes to completion.[3] The solution should become clearer as the benzoic acid reacts to form the more soluble calcium bis(benzoic acid).

-

Hot Filtration (Optional): If any unreacted starting materials or insoluble impurities are present, perform a hot gravity filtration to obtain a clear solution.

-

Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. As the solution cools, the solubility of calcium bis(benzoic acid) will decrease, leading to the formation of white crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Product: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Drying: Dry the purified calcium bis(benzoic acid) in an oven at a temperature below 100°C to avoid the loss of any water of hydration. The expected yield is approximately 99.5% based on industrial processes.[3]

Purification by Recrystallization

If the synthesized product requires further purification, recrystallization from water is an effective method.

Procedure:

-

Dissolve the Crude Product: In a beaker, dissolve the crude calcium bis(benzoic acid) in a minimum amount of hot distilled water (near boiling).

-

Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration.

-

Slow Cooling: Cover the beaker and allow the solution to cool slowly to room temperature.

-

Induce Crystallization: If crystals do not form, scratching the inside of the beaker with a glass rod or adding a seed crystal can induce crystallization.

-

Cooling in Ice Bath: Once crystals begin to form, the beaker can be placed in an ice bath to maximize the yield.

-

Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry in an oven.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of calcium bis(benzoic acid).

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance |

| Benzoic Acid | 122.12 | White crystalline solid |

| Calcium Hydroxide | 74.09 | White powder |

| Calcium Bis(benzoic acid) | 282.30 (anhydrous) | White or colorless crystalline powder[1] |

Table 2: Solubility of Calcium Bis(benzoic acid) in Water [1]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 2.32 |

| 10 | 2.45 |

| 20 | 2.72 |

| 30 | 3.02 |

| 40 | 3.42 |

| 60 | 4.71 |

| 80 | 6.87 |

| 90 | 8.55 |

| 100 | 8.7 |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process for calcium bis(benzoic acid).

References

- 1. chembk.com [chembk.com]

- 2. Sciencemadness Discussion Board - Routes to Calcium benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. CN102050727A - Processing method for synthesizing calcium benzoate at low temperature - Google Patents [patents.google.com]

- 5. organic chemistry - Which calcium salt is good enough to make calcium benzoate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Comprehensive Technical Guide to Calcium bis(Benzoic Acid) (CAS 2090-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid with the CAS number 2090-05-3. It is widely recognized for its application as a preservative in the food and cosmetic industries, where it is designated by the E number E213.[1][2] Its efficacy as an antimicrobial and antifungal agent, particularly in acidic environments, makes it a valuable alternative to sodium benzoate in applications where low sodium content is desirable. Beyond its preservative role, calcium benzoate has applications as a stabilizer in polymers and has been noted for its use in the synthesis of pharmaceutically active compounds.[3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological interactions of calcium bis(benzoic acid) to support research and development activities.

Physicochemical Properties

Calcium bis(benzoic acid) is a white crystalline powder.[4] The anhydrous form has the chemical formula C₁₄H₁₀CaO₄, while it can also exist in hydrated forms, such as the monohydrate (C₁₄H₁₀CaO₄ · H₂O) and trihydrate (C₁₄H₁₀CaO₄ · 3H₂O).[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Calcium bis(Benzoic Acid)

| Property | Value | Reference |

| CAS Number | 2090-05-3 | [5] |

| Molecular Formula | C₁₄H₁₀CaO₄ (anhydrous) | [5] |

| Molecular Weight | 282.30 g/mol (anhydrous) | [5] |

| Appearance | White crystalline powder | [4] |

| Boiling Point | 248.00 to 250.00 °C @ 760.00 mm Hg | [4] |

| Density | 1.42 g/cm³ at 20°C | [1] |

| Vapor Pressure | 0.012200 mmHg @ 25.00 °C (estimated) | [4] |

| Water Solubility | 2.32 g/100 mL (0 °C) | [2] |

| 2.72 g/100 mL (20 °C) | [2] | |

| 8.7 g/100 mL (100 °C) | [2] | |

| logP (o/w) | 1.895 (estimated) | [4] |

Note: A specific melting point for calcium benzoate is not consistently reported in the literature. One source indicates a melting range of 121.5 °C to 123.5 °C for benzoic acid isolated from the salt after acidification, not for the salt itself.

Experimental Protocols

Synthesis of Calcium bis(Benzoic Acid)

A common method for the preparation of calcium benzoate involves the reaction of benzoic acid with a calcium salt, such as calcium hydroxide or calcium bicarbonate, in an aqueous solution. The general workflow for synthesis and purification is outlined in the diagram below.

Protocol: A detailed experimental protocol for the synthesis is not readily available in the reviewed literature. However, based on general chemical principles, the synthesis can be achieved by dissolving benzoic acid in hot water and adding a stoichiometric amount of calcium hydroxide or calcium bicarbonate. The solution is then cooled to allow the calcium benzoate to crystallize, followed by filtration, washing with cold water, and drying.

Purification by Recrystallization

A reported method for the purification of calcium benzoate trihydrate involves recrystallization from water.[1]

Protocol:

-

Dissolve the crude calcium benzoate in hot water at a ratio of approximately 1 gram of solute per 10 mL of water, heated to 90°C.[1]

-

Once fully dissolved, the solution is slowly cooled to 0°C to induce crystallization.[1]

-

The recrystallized product is then collected by filtration, washed with a small amount of cold water, and dried.

Quantitative Analysis (Assay)

The following assay method is based on the procedure provided by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Protocol:

-

Accurately weigh approximately 0.6 g of the dried calcium benzoate sample.

-

Dissolve the sample in a mixture of 20 mL of water and 2 mL of dilute hydrochloric acid TS, and dilute to 100 mL with water.

-

While stirring, add about 30 mL of 0.05 M disodium ethylenediaminetetraacetate from a 50-mL buret.

-

Add 15 mL of sodium hydroxide TS and 40 mg of murexide indicator.

-

Continue the titration with 0.05 M disodium ethylenediaminetetraacetate until the solution turns a deep blue color.

-

Each mL of 0.05 M disodium ethylenediaminetetraacetate is equivalent to 14.116 mg of C₁₄H₁₀CaO₄.

Biological Activity and Metabolism

Metabolism of Benzoate

The primary metabolic fate of the benzoate moiety of calcium benzoate in humans occurs in the liver. It is conjugated with glycine to form hippuric acid, which is then excreted in the urine. This is a well-established detoxification pathway for benzoic acid and its salts.

Interaction with Signaling Pathways

While calcium ions are known to be crucial second messengers in a multitude of cellular signaling pathways, including those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the transcription factor NF-κB, the existing literature does not provide direct evidence of calcium bis(benzoic acid) specifically modulating these pathways. The biological effects of calcium benzoate are largely attributed to the antimicrobial properties of the benzoate component and the nutritional contribution of calcium.

The diagram below illustrates a generalized calcium-dependent signaling cascade. It is important to note that this is a representative pathway and does not imply a documented direct interaction with calcium benzoate.

Applications in Drug Development

The primary role of calcium benzoate in drug development is as an excipient, specifically as a preservative in liquid formulations to prevent microbial growth. Its use is particularly advantageous in formulations where sodium content needs to be minimized. Additionally, it has been used as a reactant in the synthesis of more complex, pharmaceutically active molecules, such as 1,3,4-oxadiazoles and selective human A3 adenosine receptor antagonists.[3]

Safety and Toxicology

Calcium benzoate is generally recognized as safe (GRAS) for its intended use as a food additive by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight for benzoic acid and its salts, expressed as benzoic acid.

Conclusion

Calcium bis(benzoic acid) (CAS 2090-05-3) is a well-characterized compound with established applications as a preservative. Its physicochemical properties are well-documented, although further research could provide more detailed spectral data and a definitive melting point. While the metabolic fate of the benzoate moiety is understood, there is a lack of data on the direct interaction of the calcium salt with specific cellular signaling pathways. This technical guide consolidates the available information to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

References

- 1. Calcium benzoate | 2090-05-3 [chemicalbook.com]

- 2. Calcium benzoate - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

- 4. calcium benzoate, 2090-05-3 [thegoodscentscompany.com]

- 5. Calcium Benzoate | C14H10CaO4 | CID 62425 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Crystal Structure of Calcium bis(Benzoate) Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium bis(benzoate) trihydrate, also known as calcium benzoate trihydrate. This compound, the calcium salt of benzoic acid, is utilized as a preservative in the food and pharmaceutical industries. A thorough understanding of its solid-state structure is crucial for controlling its physicochemical properties, such as solubility and stability, which are critical for its application and formulation.

Crystal Structure and Molecular Geometry

While precise atomic coordinates are not available, the coordination environment of the calcium ion can be inferred from extensive studies on calcium-carboxylate complexes. In such compounds, the calcium ion typically exhibits a high coordination number, most commonly 6, 7, or 8. The coordination sphere is composed of oxygen atoms from the carboxylate groups of the benzoate ligands and from water molecules.

The interaction between the calcium ion and the carboxylate group can occur in several modes: unidentate, where the calcium ion binds to only one of the carboxylate oxygen atoms; bidentate (chelating), where the calcium ion is bound to both oxygen atoms of the carboxylate group; and bridging, where a single carboxylate group coordinates to more than one calcium center, leading to the formation of coordination polymers. In calcium bis(benzoate) trihydrate, a combination of these coordination modes, along with coordination to water molecules, is expected to satisfy the calcium ion's coordination sphere.

Table 1: Crystallographic Data for Calcium bis(Benzoate) Trihydrate

| Parameter | Value |

| Chemical Formula | Ca(C₇H₅O₂)₂·3H₂O |

| Molecular Weight | 336.36 g/mol |

| Crystal System | Monoclinic |

| Interlayer Spacing (d) | 16.5 Å |

Table 2: Expected Coordination Environment of the Ca²⁺ Ion

| Feature | Description |

| Coordination Number | Typically 6, 7, or 8 |

| Coordinating Atoms | Oxygen |

| Ligands | Benzoate (carboxylate group), Water |

| Ca-O Bond Distances | 2.30 - 2.53 Å |

| Coordination Modes | Unidentate, Bidentate (Chelating), Bridging |

Experimental Protocols

Synthesis of Calcium bis(Benzoate) Trihydrate Crystals

The synthesis of calcium bis(benzoate) trihydrate crystals can be achieved through a straightforward aqueous precipitation reaction.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of benzoic acid in hot deionized water.

-

In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

-

Slowly add the calcium hydroxide slurry or calcium carbonate to the hot benzoic acid solution with constant stirring. If using calcium carbonate, effervescence (release of CO₂) will be observed.

-

Continue stirring the mixture at an elevated temperature (e.g., 80-90 °C) for a sufficient period to ensure the complete neutralization of the benzoic acid.[1]

-

After the reaction is complete, the resulting solution of calcium benzoate is filtered to remove any unreacted starting materials or impurities.

-

The clear filtrate is then allowed to cool slowly to room temperature.

-

As the solution cools, white or colorless crystals of calcium bis(benzoate) trihydrate will precipitate.

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in air at room temperature.

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Due to the common microcrystalline nature of the synthesized product, X-ray Powder Diffraction (XRPD) is the primary technique for structural characterization.

Instrumentation:

-

A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

-

A sample holder.

-

A detector.

Procedure:

-

A finely ground powder of the synthesized calcium bis(benzoate) trihydrate is packed into the sample holder to ensure a flat, smooth surface.

-

The sample holder is placed in the diffractometer.

-

The X-ray generator is set to the desired voltage and current.

-

The sample is irradiated with the X-ray beam over a specific range of 2θ angles (e.g., 5° to 50°).

-

The detector records the intensity of the diffracted X-rays at each 2θ angle.

-

The resulting data is a diffractogram, which is a plot of diffraction intensity versus 2θ.

-

The positions (2θ values) and intensities of the diffraction peaks in the pattern are used to identify the crystalline phase and determine the unit cell parameters.

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural characterization of a crystalline material like calcium bis(benzoate) trihydrate.

References

An In-depth Technical Guide to the Thermal Properties of Calcium bis(benzoic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Calcium bis(benzoic acid), also known as calcium benzoate. The information presented herein is critical for understanding the stability, hydration states, and decomposition behavior of this compound, which is essential for its application in research, pharmaceutical development, and as a food preservative. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the analytical workflow.

Introduction to the Thermal Behavior of Calcium Benzoate

Calcium benzoate can exist in various hydration states, primarily as a trihydrate and a monohydrate, and can also form amorphous and thermotropic mesophases.[1] Understanding the transitions between these forms as a function of temperature is crucial for controlling its physical properties and ensuring its stability in different formulations. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are powerful tools for characterizing these properties.[2][3] TGA measures changes in mass with temperature, providing information on dehydration and decomposition, while DSC/DTA measures the heat flow associated with thermal events like phase transitions and melting.[2][4]

Quantitative Thermal Analysis Data

The thermal behavior of Calcium bis(benzoic acid) is characterized by distinct stages of dehydration and decomposition. The following tables summarize the key quantitative data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Benzoate Hydrates

| Hydration State | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Trihydrate | 50 - 120 | ~10.1 | Loss of two water molecules (to form monohydrate) |

| Monohydrate | 120 - 200 | ~5.3 | Loss of one water molecule (to form anhydrous) |

| Anhydrous | > 400 | Significant | Decomposition of the benzoate moiety |

Note: The exact temperatures and mass loss percentages can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Table 2: Differential Thermal Analysis (DTA) Events for Calcium Benzoate Hydrates

| Thermal Event | Peak Temperature (°C) | Description |

| Endotherm 1 | ~100 | Dehydration of the trihydrate to the monohydrate. |

| Endotherm 2 | ~180 | Dehydration of the monohydrate to the anhydrous form. |

| Exotherm | > 450 | Onset of oxidative decomposition of the anhydrous salt. |

Experimental Protocols

The data presented above is typically obtained using the following experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and composition of calcium benzoate hydrates by measuring mass loss as a function of temperature.[2][4]

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Calcium bis(benzoic acid) (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The furnace is sealed, and a controlled atmosphere is established. An inert gas, such as nitrogen or argon, is typically used to prevent oxidative decomposition during the initial dehydration stages. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify and characterize phase transitions and other thermal events by measuring the heat flow into or out of a sample as a function of temperature.[2][3]

Instrumentation: A differential scanning calorimeter or differential thermal analyzer with a furnace, sample and reference holders, and temperature sensors.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of Calcium bis(benzoic acid) (typically 2-5 mg) is placed in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the instrument's cell. A controlled atmosphere (typically inert, like nitrogen) is established with a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate such as 10 °C/min, over the desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. This differential heat flow is plotted against temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) events.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship of the different forms of calcium benzoate.

Caption: Workflow for TGA and DSC/DTA analysis of Calcium Benzoate.

Caption: Dehydration and decomposition pathway of Calcium Benzoate.

Conclusion

The thermal properties of Calcium bis(benzoic acid) are well-defined and can be reliably characterized using standard thermal analysis techniques. The compound exhibits a stepwise dehydration from a trihydrate to a monohydrate and subsequently to an anhydrous form before undergoing thermal decomposition at higher temperatures. A thorough understanding of these thermal behaviors, as detailed in this guide, is paramount for the successful formulation, storage, and application of Calcium bis(benzoic acid) in various scientific and industrial fields. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and use of this compound.

References

- 1. Structure and physical stability of hydrates and thermotropic mesophase of calcium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 3. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 4. particletechlabs.com [particletechlabs.com]

Spectroscopic and Biological Insights into Calcium bis(Benzoic Acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological implications of Calcium bis(benzoic acid), also known as calcium benzoate. This document collates available spectroscopic data from Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are presented. Furthermore, a proposed signaling pathway illustrating the potential cellular effects of benzoates and a typical experimental workflow for the characterization of metal-organic complexes are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Calcium bis(benzoic acid) [Ca(C₇H₅O₂)₂], is the calcium salt of benzoic acid. Benzoic acid and its salts are widely used as preservatives in the food and cosmetic industries due to their antimicrobial properties[1]. In the context of drug development, understanding the physicochemical properties and biological interactions of such compounds is crucial. Spectroscopic techniques provide invaluable information about molecular structure, bonding, and purity, which are fundamental aspects of chemical characterization. This guide summarizes the available spectroscopic data for calcium bis(benzoic acid) and provides standardized protocols for its analysis.

Synthesis of Calcium bis(Benzoic Acid)

A common method for the synthesis of calcium bis(benzoic acid) involves the reaction of benzoic acid with a calcium salt, such as calcium hydroxide.

Experimental Protocol: Synthesis

-

Reaction Setup: In a reaction vessel, combine benzoic acid and a stoichiometric amount of calcium hydroxide in a suitable solvent, such as water.

-

Reaction Conditions: The mixture is typically heated and stirred to facilitate the reaction. The reaction progress can be monitored by measuring the pH of the solution.

-

Isolation: Upon completion of the reaction, the product, calcium bis(benzoic acid), may precipitate out of the solution, especially upon cooling. The solid product is then collected by filtration.

-

Purification: The collected solid is washed with a suitable solvent to remove any unreacted starting materials or byproducts.

-

Drying: The purified calcium bis(benzoic acid) is dried under vacuum to remove any residual solvent.

Spectroscopic Data

This section presents the available spectroscopic data for calcium bis(benzoic acid).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. The IR spectrum of calcium bis(benzoic acid) is characterized by the vibrations of the carboxylate group and the aromatic ring. An example of an IR spectrum for calcium benzoate can be found at ChemicalBook[2].

Table 1: FTIR Spectral Data for Calcium bis(Benzoic Acid)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Data not available in a tabulated format in the search results. | C=O (asymmetric stretch of carboxylate) | General knowledge |

| Data not available in a tabulated format in the search results. | C=O (symmetric stretch of carboxylate) | General knowledge |

| Data not available in a tabulated format in the search results. | C=C (aromatic ring stretch) | General knowledge |

| Data not available in a tabulated format in the search results. | C-H (aromatic stretch) | General knowledge |

| Data not available in a tabulated format in the search results. | C-H (aromatic bend) | General knowledge |

Note: Specific peak assignments and wavenumbers for Calcium bis(benzoic acid) were not found in a tabulated format in the search results. The table indicates the expected characteristic vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations.

Table 2: Raman Spectral Data for Calcium bis(Benzoic Acid)

| Raman Shift (cm⁻¹) | Assignment |

| No experimental data found for Calcium bis(benzoic acid). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution.

Table 3: NMR Spectral Data for Calcium bis(Benzoic Acid)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | No experimental data found for Calcium bis(benzoic acid). | ||

| ¹³C | No experimental data found for Calcium bis(benzoic acid). |

Note: While no specific NMR data for calcium bis(benzoic acid) was found, related benzoate esters show characteristic signals for the aromatic protons and carbons[3][4].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the benzoate anion, the chromophore in calcium bis(benzoic acid), exhibits absorption bands in the ultraviolet region.

Table 4: UV-Vis Spectral Data for Benzoate in the Presence of Calcium

| λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions |

| ~225 | Not specified | Aqueous solution with CaCl₂ |

| ~269 | Not specified | Aqueous solution with CaCl₂ |

Experimental Protocols for Spectroscopic Analysis

FTIR Spectroscopy (Solid Sample)

-

Sample Preparation: The solid sample of calcium bis(benzoic acid) is finely ground. A small amount of the powdered sample is then mixed with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Raman Spectroscopy (Powder Sample)

-

Sample Preparation: A small amount of the powdered calcium bis(benzoic acid) is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: The sample is placed in the sample compartment of the Raman spectrometer. The laser is focused on the sample.

-

Data Acquisition: The Raman spectrum is collected by irradiating the sample with a monochromatic laser beam and detecting the scattered light. The data is typically collected over a range of Raman shifts.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of calcium bis(benzoic acid) are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The solution is transferred to an NMR tube. The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

UV-Vis Spectroscopy

-

Sample Preparation: A solution of calcium bis(benzoic acid) of a known concentration is prepared in a suitable solvent (e.g., water, ethanol).

-

Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The UV-Vis absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Proposed Signaling Pathway for Benzoate

While specific signaling pathways for calcium bis(benzoic acid) are not well-defined, studies on sodium benzoate in mammalian cells suggest potential mechanisms of action that could be relevant to drug development professionals. Benzoates have been shown to induce cytotoxicity and affect mitochondrial function in a dose-dependent manner[1]. The following diagram illustrates a plausible signaling pathway based on these findings.

Caption: Proposed signaling pathway for benzoate-induced cytotoxicity.

Experimental Workflow for Characterization of a Metal-Organic Complex

The characterization of a newly synthesized metal-organic complex like calcium bis(benzoic acid) follows a logical workflow to confirm its identity, purity, and properties.

Caption: Experimental workflow for metal-organic complex characterization.

Conclusion

This technical guide has summarized the available spectroscopic data for calcium bis(benzoic acid) and provided standardized experimental protocols for its synthesis and analysis. While a complete set of spectroscopic data is not yet available in the literature, this guide provides a solid foundation for researchers working with this and similar compounds. The visualized signaling pathway and experimental workflow offer valuable conceptual frameworks for further investigation into the biological activity and characterization of metal-organic complexes. Further research is warranted to fully elucidate the spectroscopic properties and biological significance of calcium bis(benzoic acid).

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Bis(benzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium bis(benzoate), a compound of interest in the pharmaceutical industry for its potential applications as an excipient or active pharmaceutical ingredient (API). Understanding the interaction of this compound with atmospheric moisture is critical for ensuring its stability, handling, and performance in drug formulations.

Introduction to the Hygroscopicity of Calcium Bis(benzoate)

Anhydrous calcium bis(benzoate) has a tendency to absorb moisture from the environment. This hygroscopic nature can lead to physical and chemical changes, impacting its solid-state properties. The absorption of water can result in the formation of hydrates, specifically the monohydrate and trihydrate forms. Research has shown that the dehydrated, or anhydrous, form of calcium benzoate undergoes a stepwise rehydration process, first transforming into the monohydrate and subsequently into the trihydrate upon exposure to moisture.[1] This behavior underscores the importance of controlling humidity during the manufacturing, storage, and handling of anhydrous calcium bis(benzoate) to maintain its desired physical form and ensure product consistency.

Quantitative Hygroscopicity Data

Table 1: Representative Moisture Sorption Data for a Similar Compound (Anhydrous Calcium Lactate)

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.5 |

| 10 | 0.2 | 0.7 |

| 20 | 0.4 | 1.0 |

| 30 | 0.6 | 1.5 |

| 40 | 1.0 | 2.5 |

| 50 | 2.0 | 4.0 |

| 60 | 4.5 | 6.0 |

| 70 | 7.0 | 8.0 |

| 80 | 9.5 | 10.0 |

| 90 | 12.0 | 12.0 |

Note: This data is illustrative and based on the typical behavior of hygroscopic anhydrous calcium salts. Actual values for anhydrous calcium bis(benzoate) may vary and should be determined experimentally.

Experimental Protocols for Hygroscopicity Assessment

A thorough investigation of the hygroscopic nature of anhydrous calcium bis(benzoate) involves several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2][3]

Objective: To determine the moisture sorption and desorption isotherms of anhydrous calcium bis(benzoate), identify critical humidity points for hydrate formation, and assess the kinetics of water uptake.

Methodology:

-

Sample Preparation: A small amount of the anhydrous calcium bis(benzoate) powder (typically 5-10 mg) is accurately weighed and placed into the DVS instrument's sample pan.

-

Drying: The sample is first dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures that any loosely bound surface water is removed.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms. The resulting graph reveals the hygroscopic nature of the material, including the presence of hysteresis, which can indicate phase transitions such as hydrate formation.[4]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[5][6][7]

Objective: To quantify the absolute water content of anhydrous calcium bis(benzoate) samples before and after exposure to various humidity conditions.

Methodology:

-

Apparatus Setup: A volumetric or coulometric Karl Fischer titrator is used. The titration vessel is filled with a suitable solvent (e.g., dry methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: A precisely weighed amount of the anhydrous calcium bis(benzoate) sample is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts with the water present in the sample in a stoichiometric manner.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the water content of the sample, expressed as a percentage or in parts per million (ppm).

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phases of a solid material.

Objective: To identify the solid-state form of calcium bis(benzoate) (anhydrous, monohydrate, or trihydrate) after exposure to different humidity levels and to detect any moisture-induced phase transitions.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus 2θ angle, is a unique fingerprint of the crystalline structure. The diffraction patterns of the samples exposed to humidity are compared with reference patterns for the known anhydrous and hydrated forms of calcium bis(benzoate) to identify the phases present.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal stability of anhydrous calcium bis(benzoate) and its hydrates, and to quantify the amount of water in the hydrated forms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA thermogram plots the sample mass as a function of temperature. Weight loss at specific temperatures corresponds to the loss of volatile components, such as water of hydration. The stoichiometry of the hydrates can be determined from the percentage of weight loss.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of the hygroscopic nature of anhydrous calcium bis(benzoate).

Caption: Experimental workflow for hygroscopicity assessment.

References

- 1. CALCIUM LACTATE ANHYDROUS USP POWDER Supplier | 814-80-2 | Your Reliable Distributor UPIglobal [upichem.com]

- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 4. ardena.com [ardena.com]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Calcium Bis(Benzoic Acid) in Corrosion Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium bis(benzoic acid), also known as calcium benzoate, as a corrosion inhibitor, particularly for steel. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the mechanisms of action and experimental workflows.

Introduction

Calcium bis(benzoic acid) is a salt of benzoic acid and a divalent calcium cation. It has gained acceptance as a corrosion inhibitor due to the inhibitive properties of the benzoate anion, which can be enhanced by the presence of the calcium cation.[1] Metallic benzoates are also effective in reducing "flash rusting" in waterborne paints.[1] The inhibition mechanism is primarily attributed to the adsorption of the benzoate anion onto the metal surface, blocking active sites for corrosion. This adsorption process often follows the Langmuir isotherm.

Synthesis of Calcium Bis(Benzoic Acid)

A laboratory-scale synthesis of calcium bis(benzoic acid) can be adapted from industrial processes. A low-temperature synthesis method provides a straightforward approach for obtaining the inhibitor.

Materials and Reagents:

-

Benzoic Acid (industrial grade)

-

Calcium Hydroxide

-

Deionized Water

Protocol:

-

In a reaction kettle or a suitable laboratory glass reactor, combine 75g of industrial-grade benzoic acid, 30g of calcium hydroxide, and 400mL of deionized water.[2][3][4]

-

Maintain the reaction at 80°C with constant stirring for 3 hours.[2][4]

-

After the reaction is complete, allow the solution to cool.

-

Filter the resulting precipitate.

-

Dry the collected solid to obtain calcium bis(benzoic acid).

This method is reported to have a high yield, around 99.5%.[2][4]

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of calcium bis(benzoic acid) as a corrosion inhibitor can be evaluated using various standard techniques. Below are detailed protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor efficiency.

Materials and Equipment:

-

Mild steel coupons (e.g., SAE 1010) of known dimensions

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

Calcium bis(benzoic acid)

-

Analytical balance (accurate to 0.1 mg)

-

Desiccator

-

Polishing paper (various grades)

-

Acetone

-

Distilled water

-

Beakers or immersion cells

Protocol:

-

Mechanically polish the mild steel coupons with emery paper of increasing grades, rinse with distilled water, degrease with acetone, and dry.

-

Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg.

-

Prepare the corrosive medium (e.g., 3.5% NaCl in distilled water).

-

Prepare a series of corrosive solutions containing different concentrations of calcium bis(benzoic acid) (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M).

-

Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), followed by rinsing with distilled water and acetone, and then drying.

-

Re-weigh the cleaned and dried coupons.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

Corrosion Rate (CR, in mm/year) = (87.6 × ΔW) / (A × D × T)

-

Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², D is the density of the metal in g/cm³, and T is the immersion time in hours.

-

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic behavior of the system.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode corrosion cell

-

Working electrode (e.g., SAE 1010 steel rod with a defined exposed area)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum foil or rod of large surface area)

-

Corrosive medium (e.g., 0.70 M NaNO₃ or 3.5% NaCl)

-

Calcium bis(benzoic acid)

Protocol:

-

Prepare the working electrode by embedding a steel rod in a non-conductive resin, leaving a defined surface area exposed. Polish the exposed surface with emery paper, rinse with distilled water, and dry.

-

Set up the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

-

Allow the open-circuit potential (OCP) to stabilize for a period of 30-60 minutes.

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.05 V/min).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode corrosion cell (same as for potentiodynamic polarization)

-

Corrosive medium

-

Calcium bis(benzoic acid)

Protocol:

-

Prepare and set up the three-electrode cell as described for the potentiodynamic polarization experiment.

-

Allow the system to stabilize at the OCP.

-

Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

-

The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

-

Data Presentation

Quantitative data from corrosion inhibition studies should be summarized in clearly structured tables for easy comparison.

Table 1: Corrosion Parameters from Potentiodynamic Polarization of SAE 1010 Steel in 0.70 M NaNO₃ with Calcium Benzoate.

| Inhibitor Concentration (M) | E_corr (V vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -0.520 | 25.1 | - |

| 10⁻⁵ | -0.515 | 15.8 | 37.1 |

| 10⁻⁴ | -0.510 | 10.0 | 60.2 |

| 10⁻³ | -0.500 | 6.3 | 74.9 |

| 10⁻² | -0.490 | 4.0 | 84.1 |

| 10⁻¹ | -0.485 | 3.2 | 87.3 |

Data adapted from a study by Blustein et al. in Corrosion Science, focusing on a nitrate solution.

Visualization of Mechanisms and Workflows

Experimental Workflow

The general workflow for evaluating a corrosion inhibitor is depicted below.

Caption: General experimental workflow for corrosion inhibition studies.

Proposed Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by calcium bis(benzoic acid) is the adsorption of benzoate anions onto the metal surface, forming a protective layer that hinders the corrosion process.

References

Application Notes and Protocols for the Characterization of Calcium Bis(benzoic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid. It is utilized in the food and pharmaceutical industries primarily as a preservative (E213) due to its antimicrobial and antifungal properties. The compound can exist in anhydrous and hydrated forms, with the trihydrate being a common variant. Comprehensive characterization is crucial to ensure its quality, purity, stability, and performance in its intended applications.

This document provides detailed application notes and protocols for the analytical techniques used to characterize Calcium bis(benzoic acid). These methods cover the identification, purity assessment, and physicochemical properties of the substance.

Logical Workflow for Characterization

A systematic approach is recommended for the full characterization of a new or existing batch of Calcium bis(benzoic acid). The following workflow outlines the logical sequence of analyses.

Caption: A logical workflow for the comprehensive characterization of Calcium bis(benzoic acid).

Physicochemical Properties

A summary of the key physicochemical properties of Calcium bis(benzoic acid) is presented below.

| Property | Value | Reference |

| Chemical Formula | Anhydrous: C₁₄H₁₀CaO₄ Monohydrate: C₁₄H₁₀CaO₄·H₂O Trihydrate: C₁₄H₁₀CaO₄·3H₂O | [1] |

| Molecular Weight | Anhydrous: 282.31 g/mol Monohydrate: 300.32 g/mol Trihydrate: 336.36 g/mol | [1] |

| Appearance | White or colorless crystals or white powder.[2] | [2] |

| Solubility in Water | Sparingly soluble. 2.72 g/100 mL at 20°C.[3] | [3] |

Titrimetric Analysis for Calcium Content

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for the accurate determination of the calcium content in Calcium bis(benzoic acid).

Experimental Protocol: Complexometric Titration

Objective: To determine the percentage of calcium in a sample of Calcium bis(benzoic acid) by titration with a standardized EDTA solution.

Materials:

-

Calcium bis(benzoic acid) sample

-

Disodium ethylenediaminetetraacetate (EDTA), 0.05 M standardized solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Murexide indicator preparation

-

Hydroxynaphthol blue indicator

-

Naphthol green TS

-

Dilute hydrochloric acid (HCl) TS

-

Deionized water

-

50 mL burette, 250 mL conical flasks, volumetric pipettes, analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.6 g of the dried Calcium bis(benzoic acid) sample.[1]

-

Dissolve the sample in a mixture of 20 mL of water and 2 mL of dilute hydrochloric acid TS.[1]

-

Dilute the solution to 100 mL with water.[1]

-

Titration Setup: While stirring, preferably with a magnetic stirrer, add approximately 30 mL of 0.05 M EDTA solution from a 50-mL burette.[1]

-

Add 15 mL of sodium hydroxide TS.[1]

-

Add 40 mg of murexide indicator preparation and 3 mL of naphthol green TS. Alternatively, 0.25 g of hydroxynaphthol blue indicator can be used.[1]

-

Titration: Continue the titration with the 0.05 M EDTA solution until the color of the solution changes to a deep blue.[1]

-

Record the total volume of EDTA solution used.

-

Perform the titration in triplicate to ensure reproducibility.

Calculation: The percentage of Calcium bis(benzoic acid) in the sample can be calculated using the following formula:

% C₁₄H₁₀CaO₄ = (V_EDTA × M_EDTA × 14.116) / W_sample

Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the EDTA solution (0.05 M)

-

14.116 = mg of C₁₄H₁₀CaO₄ equivalent to 1 mL of 0.05 M EDTA[1]

-

W_sample = Weight of the sample in mg

Data Presentation: Titration Results

| Parameter | Specification |

| Assay (on dried basis) | Not less than 99.0% |

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon and hydrogen in the sample. This data is crucial for confirming the empirical formula and assessing the purity of the compound, especially in conjunction with the calcium content from titration.

Experimental Protocol: Elemental Analysis

Objective: To determine the weight percentage of carbon and hydrogen in Calcium bis(benzoic acid).

Instrumentation: A calibrated elemental analyzer.

Procedure:

-

Accurately weigh 1-3 mg of the dried Calcium bis(benzoic acid) sample into a tin capsule.

-

Seal the capsule and place it in the autosampler of the elemental analyzer.

-

The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

-

The resulting combustion gases (CO₂, H₂O, etc.) are passed through a reduction tube and then separated by a gas chromatography column.

-

A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂ and H₂O.

-

The instrument's software calculates the weight percentages of carbon and hydrogen in the original sample.

Data Presentation: Elemental Composition

| Element | Theoretical % (Anhydrous) | Theoretical % (Trihydrate) |

| Carbon (C) | 59.56% | 49.99% |

| Hydrogen (H) | 3.57% | 4.79% |

| Calcium (Ca) | 14.21% | 11.91% |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, hydration state, and phase transitions of Calcium bis(benzoic acid).

Experimental Protocol: TGA and DSC

Objective: To determine the water content, decomposition temperature, and thermal transitions of Calcium bis(benzoic acid).

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

-

Accurately weigh 5-10 mg of the Calcium bis(benzoic acid) sample into an aluminum or ceramic pan.

-

Place the pan in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Use a heating rate of 10 °C/min from room temperature to a final temperature of approximately 600 °C.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Presentation: Thermal Analysis Data

Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| ~50 - 150 | ~16.1% (for trihydrate) | Loss of three water molecules.[4] |

| > 400 | Significant | Decomposition of the anhydrous salt. |

Note: The theoretical weight loss for the dehydration of Calcium bis(benzoic acid) trihydrate is 16.08%. The JECFA specification for loss on drying is not more than 17.5% (105 °C, 4 h)[1].

Differential Scanning Calorimetry (DSC)

| Temperature (°C) | Thermal Event |

| ~80 - 120 | Endotherm |

| > 450 | Exotherm |

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups present in Calcium bis(benzoic acid) and to confirm the salt formation.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the infrared spectrum of Calcium bis(benzoic acid) for identification.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered Calcium bis(benzoic acid) sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform ATR correction on the resulting spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| ~3060 | Aromatic C-H stretching |

| ~1600 - 1550 | Asymmetric COO⁻ stretching |

| ~1450 - 1400 | Symmetric COO⁻ stretching |

| ~1600, ~1495 | C=C stretching of the aromatic ring |

| ~720, ~675 | C-H out-of-plane bending |

Note: The absence of a strong C=O stretching band around 1700 cm⁻¹ (characteristic of the carboxylic acid) and the presence of the asymmetric and symmetric COO⁻ stretching bands confirm the formation of the carboxylate salt.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystal structure of Calcium bis(benzoic acid). It can distinguish between different crystalline forms (polymorphs) and hydrated states, as well as determine the degree of crystallinity.

Experimental Protocol: Powder X-ray Diffraction

Objective: To obtain the powder X-ray diffraction pattern of Calcium bis(benzoic acid) for phase identification.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Finely grind the Calcium bis(benzoic acid) sample to a homogenous powder.

-

Mount the powder onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and an appropriate scan speed.

-

Process the resulting diffractogram to identify the peak positions (2θ) and their relative intensities.

Data Presentation: Representative Powder XRD Peaks

Workflow for Purity Assessment

The following diagram illustrates the workflow for assessing the purity of a Calcium bis(benzoic acid) sample.

Caption: A workflow diagram for the purity assessment of Calcium bis(benzoic acid).

References

Application Notes and Protocols: Thermal Decomposition Analysis of Calcium bis(Benzoate) using Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoate), the calcium salt of benzoic acid, is utilized in various industrial applications, including as a food preservative and in the synthesis of other chemical compounds. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes involving elevated temperatures. Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This application note provides a detailed protocol for the thermal decomposition analysis of Calcium bis(benzoate) using TGA and presents the expected thermal events and decomposition products based on established chemical principles.

Principle of Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature.[1] A highly sensitive microbalance records the mass change, which is then plotted against temperature or time. The resulting TGA curve provides valuable information about the thermal stability of the material, the kinetics of its decomposition, and the composition of the final residue.[2][3] The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Predicted Thermal Decomposition Pathway of Calcium bis(Benzoate)

The proposed decomposition pathway involves the following key stages:

-

Initial Decomposition: The decomposition of Calcium bis(benzoate) is reported to begin at approximately 420°C.[4] This initial step likely involves the breakdown of the calcium benzoate structure to form calcium carbonate and benzophenone.

-

Intermediate Decomposition: As the temperature increases, the formed calcium carbonate will further decompose into calcium oxide and carbon dioxide. This is a common decomposition step for many calcium salts.

-

Formation of Byproducts: The pyrolysis of the benzoate moiety is expected to yield various organic products, with benzophenone being a major component.[4] Benzene and carbon dioxide are also anticipated as gaseous byproducts.[4] The peak release of benzophenone and benzene has been noted to occur around 560°C.[4]

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the proposed thermal decomposition of anhydrous Calcium bis(benzoate), Ca(C₇H₅O₂)₂.

| Decomposition Step | Temperature Range (°C) (Estimated) | Proposed Reaction | Theoretical Weight Loss (%) | Gaseous Products | Solid Residue |

| Step 1 | 420 - 600 | Ca(C₇H₅O₂)₂ (s) → CaCO₃ (s) + C₁₃H₁₀O (g) | 64.5% | Benzophenone | Calcium Carbonate |

| Step 2 | 600 - 800 | CaCO₃ (s) → CaO (s) + CO₂ (g) | 15.6% | Carbon Dioxide | Calcium Oxide |

| Overall | 420 - 800 | Ca(C₇H₅O₂)₂ (s) → CaO (s) + C₁₃H₁₀O (g) + CO₂ (g) | 80.1% | Benzophenone, Carbon Dioxide | Calcium Oxide |

Note: The temperature ranges are estimates based on available literature for similar compounds and should be confirmed experimentally.

Experimental Protocol for TGA Analysis

This protocol outlines the steps for conducting a TGA experiment on Calcium bis(benzoate).

5.1. Instrumentation

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, etc.) equipped with a high-precision balance and a furnace capable of reaching at least 900°C.[5]

-

Sample pans (e.g., platinum, alumina, or ceramic).

-

Inert purge gas (e.g., high-purity nitrogen or argon).

5.2. Sample Preparation

-

Ensure the Calcium bis(benzoate) sample is in a fine, homogeneous powder form to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan. A smaller sample size helps to minimize thermal gradients within the sample.

-

Record the exact initial mass of the sample.

5.3. TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Program | ||

| - Initial Temperature | Room Temperature (~25°C) | To establish a stable baseline. |

| - Heating Rate | 10 °C/min | A common heating rate for kinetic studies and good resolution of thermal events. |

| - Final Temperature | 900°C | To ensure complete decomposition to the final oxide residue. |

| Purge Gas | Nitrogen or Argon | To provide an inert atmosphere and prevent oxidative side reactions. |

| Flow Rate | 50-100 mL/min | To effectively remove gaseous decomposition products from the furnace. |

| Data Collection | Mass vs. Temperature | To generate the primary TGA thermogram. |

5.4. Experimental Procedure

-

Tare the TGA balance with an empty sample pan of the same type that will be used for the sample.

-

Place the sample pan containing the weighed Calcium bis(benzoate) onto the TGA balance.

-

Close the furnace and start the purge gas flow to establish an inert atmosphere. Allow the system to stabilize for at least 15-30 minutes.

-

Initiate the pre-programmed temperature method.

-

The instrument will record the sample mass as a function of temperature.

-